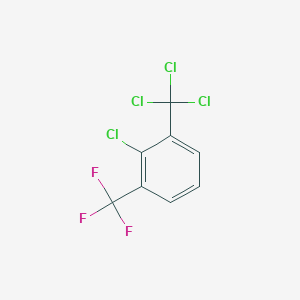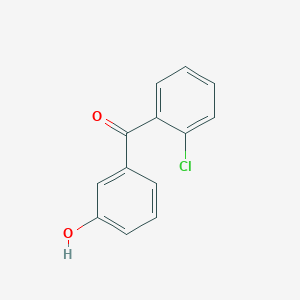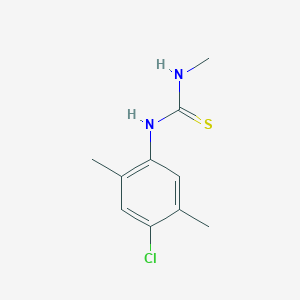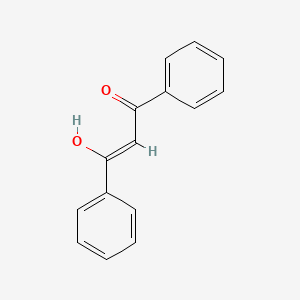![molecular formula C12H19NO B14512781 1-[Ethyl(3-methylphenyl)amino]propan-2-ol CAS No. 62570-22-3](/img/structure/B14512781.png)
1-[Ethyl(3-methylphenyl)amino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Ethyl(3-methylphenyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols and amines It features a hydroxyl group (-OH) attached to the second carbon of a propane chain, with an ethyl(3-methylphenyl)amino substituent on the first carbon
准备方法
Synthetic Routes and Reaction Conditions: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with ethyl bromide to form N-ethyl-3-methylphenylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
科学研究应用
1-[Ethyl(3-methylphenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-[Ethyl(3-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-[Ethyl(3-methylphenyl)amino]ethanol: Similar structure but with an ethanol backbone.
1-[Ethyl(3-methylphenyl)amino]butan-2-ol: Similar structure but with a butanol backbone.
1-[Ethyl(3-methylphenyl)amino]propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of both an alcohol and an amine functional group
属性
CAS 编号 |
62570-22-3 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC 名称 |
1-(N-ethyl-3-methylanilino)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(9-11(3)14)12-7-5-6-10(2)8-12/h5-8,11,14H,4,9H2,1-3H3 |
InChI 键 |
ULNQZWALTWFUIU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(C)O)C1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)



![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)



![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)


